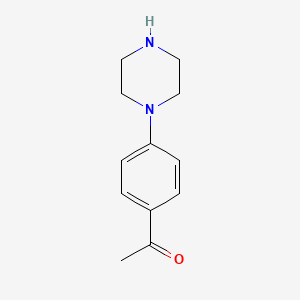

1-(4-Acetylphenyl)piperazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-piperazin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXVKKBJROCIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199584 | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51639-48-6 | |

| Record name | 1-(4-Acetylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51639-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51639-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(4-Acetylphenyl)piperazine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Acetylphenyl)piperazine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Acetylphenyl)piperazine, a key intermediate in contemporary drug discovery and development. The document details a robust synthetic protocol via the Buchwald-Hartwig amination, including mechanistic insights and a step-by-step experimental procedure. Furthermore, it outlines a complete analytical workflow for structural verification and purity assessment, employing techniques such as NMR, FTIR, and Mass Spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important molecular scaffold.

Introduction and Significance

1-(4-Acetylphenyl)piperazine is a disubstituted piperazine derivative of significant interest in medicinal chemistry. The piperazine ring is a privileged scaffold, appearing in a vast array of marketed drugs and biologically active compounds due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker between different pharmacophores.[1][2] Specifically, the 4-acetylphenyl moiety provides a key synthetic handle for further molecular elaboration, making 1-(4-Acetylphenyl)piperazine a valuable starting material for the synthesis of novel therapeutic agents, including antipsychotics, antihistamines, and antianginals.[3]

This guide offers an expert-level perspective on a reliable synthetic pathway and the rigorous characterization required to ensure the compound's identity and quality for downstream applications.

Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl group and the piperazine nitrogen is the crucial step in this synthesis. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions and are inefficient for unactivated aryl halides.[4][5] The Buchwald-Hartwig amination has emerged as the preeminent method for this transformation, offering mild conditions, broad substrate scope, and high yields.[1][6]

Mechanistic Rationale

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7] The efficacy of the reaction hinges on a catalytic cycle involving a palladium(0) species, which is facilitated by bulky, electron-rich phosphine ligands. These ligands promote the key steps of oxidative addition and reductive elimination, which are often rate-limiting.[7]

The generally accepted catalytic cycle proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromoacetophenone), forming a Pd(II) complex.

-

Ligand Exchange & Amine Coordination: The amine (piperazine) displaces a ligand on the Pd(II) center.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product, 1-(4-Acetylphenyl)piperazine, is eliminated from the complex, regenerating the Pd(0) catalyst to re-enter the cycle.[6][7]

Materials & Reagents:

-

4'-Bromoacetophenone (1.0 eq)

-

Piperazine (1.5 - 2.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

-

Xantphos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu, 2.0 eq)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4'-bromoacetophenone, Pd₂(dba)₃, and Xantphos.

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add piperazine, followed by sodium tert-butoxide and anhydrous toluene. The base is essential for deprotonating the piperazine, enhancing its nucleophilicity. [7]4. Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(4-Acetylphenyl)piperazine as a solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(4-Acetylphenyl)piperazine.

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Melting Point | 95-98 °C (Varies with purity) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): Spectroscopy is the cornerstone of structural elucidation. The ¹H NMR spectrum provides definitive information about the electronic environment of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing acetyl group. |

| ~6.90 | Doublet | 2H | Ar-H (ortho to N) | Shielded by the electron-donating nitrogen atom. |

| ~3.70 | Triplet/Multiplet | 4H | -CO-N-(CH ₂)₂- | Protons on carbons adjacent to the acetylated nitrogen are deshielded. |

| ~3.15 | Triplet/Multiplet | 4H | -Ar-N-(CH ₂)₂- | Protons on carbons adjacent to the aryl-substituted nitrogen. |

| ~2.50 | Singlet | 3H | -C(=O)-CH ₃ | Characteristic singlet for a methyl ketone. |

| (Note: Spectra recorded in CDCl₃ at 400 MHz. Chemical shifts are approximate and may vary slightly.) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | C =O (Ketone) |

| ~169.0 | C =O (Amide) |

| ~153.0 | Ar-C -N (ipso-carbon) |

| ~129.5 | Ar-C -C=O (ipso-carbon) |

| ~128.8 | Ar-C H (ortho to C=O) |

| ~115.5 | Ar-C H (ortho to N) |

| ~48.5 | Ar-N-(C H₂)₂- |

| ~45.0, ~40.0 | CO-N-(C H₂)₂- (two non-equivalent carbons) |

| ~26.0 | -C(=O)-C H₃ |

| (Note: Approximate values based on typical shifts for similar structures.) | |

| [8] | |

| FTIR (Fourier-Transform Infrared Spectroscopy): FTIR is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2800 | Medium | Aliphatic C-H Stretch (Piperazine ring) |

| ~1665 | Strong | Ketone C=O Stretch |

| ~1635 | Strong | Amide C=O Stretch (Amide I band) |

| ~1600, ~1510 | Strong | Aromatic C=C Stretch |

| ~1280 | Strong | Aryl C-N Stretch |

| (Note: Peaks are approximate and represent characteristic absorption bands.) | ||

| [9] | ||

| MS (Mass Spectrometry): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. |

| Technique | m/z Value | Assignment |

| ESI+ | 205.13 | [M+H]⁺ (Protonated Molecule) |

| EI | 204.12 | [M]⁺ (Molecular Ion) |

| EI | 161.09 | [M - COCH₃]⁺ (Fragment from loss of acetyl group) |

| (Note: Values correspond to the exact mass of the most abundant isotopes.) | ||

| [10] |

Conclusion

This guide has detailed a modern and efficient synthesis of 1-(4-Acetylphenyl)piperazine using the Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic organic chemistry. The provided protocol emphasizes the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. The comprehensive characterization data, summarized in clear tables, establishes a benchmark for quality control and serves as a reliable reference for researchers. By integrating expert insights with validated analytical methods, this document provides a self-contained and authoritative resource for the successful synthesis and characterization of this valuable chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. [Link]

- Google Patents. (2005).CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

ResearchGate. (n.d.). Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. ResearchGate. [Link]

-

Sonkamble, S. D., Rishipathak, D., Kawale, L. A., & Nade, V. S. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

WIPO Patentscope. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. [Link]

-

Li, L., & Tong, Z. (2004). Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine. Semantic Scholar. [Link]

-

Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

-

Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Krishnakumar, V., & John, X. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

ATB. (n.d.). 1-Acetyl-4-(4-hydroxyphenyl)-piperazine. [Link]

-

SpectraBase. (n.d.). 1-Acetyl-4-(diphenylmethyl)piperazine - Optional[13C NMR]. [Link]

- Google Patents. (2006).CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

NIST WebBook. (n.d.). 1-Acetyl-4-(2-acetoxyphenyl)piperazine. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

-

ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

OChem Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine. PubMed. [Link]

-

ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. [Link]

-

SpectraBase. (n.d.). 1-Methyl-4-[phenyl(phenylsulfanyl)acetyl]piperazine - Optional[1H NMR]. [Link]

-

SpectraBase. (n.d.). 1-acetyl-4-(2,3-dimethylphenyl)piperazine - Optional[FTIR]. [Link]

-

Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. PMC - NIH. [Link]

- Google Patents. (1959).

-

Al-Issa, S. A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. PMC - NIH. [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)piperazine, acetyl. [Link]

-

Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

-

ResearchGate. (n.d.). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. [Link]

-

Jiang, L., & Beller, M. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

Sources

- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. spectrabase.com [spectrabase.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

physicochemical properties of 1-(4-Acetylphenyl)piperazine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Acetylphenyl)piperazine

Introduction: Beyond the Structure

1-(4-Acetylphenyl)piperazine, a derivative of piperazine, is a key building block in medicinal chemistry.[1] Its utility as a pharmaceutical intermediate, particularly in the synthesis of antipsychotic medications, underscores the importance of a comprehensive understanding of its fundamental characteristics.[1] For researchers and drug development professionals, a molecule's potential is not defined by its structure alone, but by the interplay of its physicochemical properties. These properties—including solubility, ionization, and lipophilicity—govern a compound's journey through the body, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[2][3]

This guide provides a detailed examination of the core . Moving beyond a simple data sheet, it delves into the causality behind these characteristics, offering field-proven experimental protocols for their determination and discussing their direct implications for drug design and development. The optimization of these properties is a critical step in reducing attrition rates and enhancing the probability of success for new chemical entities.[4][5][6]

Molecular and Physicochemical Profile

A summary of the key physicochemical data for 1-(4-Acetylphenyl)piperazine provides a foundational overview of the compound. These values are crucial for initial assessment and for guiding further experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molar Mass | 204.27 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 107-110 °C | [1] |

| Boiling Point | 342.77 °C (Rough Estimate) | [1] |

| Solubility | Slightly soluble in Benzene (Heated), Chloroform, DMSO (Heated) | [1] |

| Predicted pKa | 8.80 ± 0.10 | [1] |

| Vapor Pressure | 4.73E-06 mmHg at 25°C | [1] |

Core Physicochemical Properties: A Deeper Analysis

Understanding the values in the table above is the first step. The true expertise lies in interpreting their meaning and impact on a potential drug candidate's behavior.[3][7]

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[7] A compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. 1-(4-Acetylphenyl)piperazine is described as having moderate to slight solubility in organic solvents and is likely sparingly soluble in water.[1]

-

Causality & Implication: Low aqueous solubility can lead to poor absorption, insufficient systemic exposure, and ultimately, therapeutic failure. For formulation scientists, this property dictates the choice of excipients, delivery systems (e.g., amorphous solid dispersions, lipid-based formulations), and even the route of administration. The experimental determination of thermodynamic equilibrium solubility is therefore a non-negotiable step in early development.[8]

Ionization (pKa): The pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[8] With a predicted basic pKa of 8.80, 1-(4-Acetylphenyl)piperazine's charge state is highly dependent on its environment.[1]

-

Causality & Implication: The piperazine moiety contains two nitrogen atoms, making the molecule basic.[9] At the low pH of the stomach (pH 1-2), the molecule will be predominantly protonated and thus ionized. According to the pH-partition hypothesis, only the neutral, unionized form of a drug can passively diffuse across biological membranes.[10] Therefore, absorption in the stomach would be minimal. As the compound moves to the more alkaline environment of the small intestine (pH 6-7.5), the proportion of the neutral species increases, facilitating absorption. This pKa value is fundamental for predicting drug-target interactions, understanding distribution, and avoiding off-target effects.[2][3]

Lipophilicity (logP/logD): Balancing Permeability and Solubility

-

Causality & Implication: Lipophilicity is a double-edged sword. Adequate lipophilicity is required for a drug to permeate lipid-rich cell membranes and reach its target.[11] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and a higher risk of promiscuous binding to off-targets, which can cause toxicity.[7][11] Striking the right balance is a central challenge in medicinal chemistry.[7]

Molecular Weight and Melting Point: Indicators of "Drug-Likeness" and Stability

With a molecular weight of 204.27 g/mol , 1-(4-Acetylphenyl)piperazine falls well within the guidelines of Lipinski's "Rule of Five," which suggests that smaller molecules (MW < 500 Da) are more likely to have good oral bioavailability.[2] Its melting point of 107-110 °C indicates it is a stable, crystalline solid at room temperature, which is highly advantageous for handling, purification, and the development of solid oral dosage forms.[1]

Experimental Protocols: A Framework for Self-Validation

The following protocols describe standard, reliable methods for the experimental determination of key physicochemical properties. They are designed to be self-validating systems, providing accurate and reproducible data crucial for decision-making in drug development.[5]

Protocol 1: Determination of Aqueous Thermodynamic Solubility

This protocol uses the gold-standard shake-flask method to measure thermodynamic equilibrium solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation: Add an excess amount of 1-(4-Acetylphenyl)piperazine to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended period is critical to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a 0.22 µm PVDF syringe filter and filter the solution into a clean HPLC vial. Filtration is essential to remove any particulate matter that would artificially inflate the concentration reading.

-

Quantification: Analyze the filtered sample by a validated HPLC-UV method. Calculate the concentration against a standard curve prepared with known concentrations of the compound.

Workflow Visualization:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol employs potentiometric titration to accurately measure the ionization constant(s) of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 1-(4-Acetylphenyl)piperazine in a solution of deionized water and a co-solvent (e.g., methanol or DMSO) if required for initial solubility. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a thermostated vessel (25°C). Use a calibrated pH electrode to monitor the pH.

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition. The titration should continue past the equivalence point.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) to determine all relevant pKa values.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use specialized software to calculate the pKa from the titration curve, which provides higher accuracy.

Workflow Visualization:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Chemical Stability and Synthesis Considerations

The stability of a compound is paramount for its viability as a drug. 1-(4-Acetylphenyl)piperazine is noted to be stable at room temperature but should be stored in a dry, well-ventilated place away from high temperatures and open flames.[1]

The synthesis of this molecule, often achieved through the reaction of a piperazine precursor with an acetylphenyl moiety, can influence its final purity profile.[1] For instance, one synthetic route involves the reaction of 4-(1-piperazinyl)phenol dihydrobromide with acetic anhydride.[12] Variations in synthesis can introduce impurities that may affect experimental physicochemical measurements and biological activity. Therefore, using a highly pure, well-characterized sample is essential for obtaining reliable data.

Conclusion

1-(4-Acetylphenyl)piperazine possesses a physicochemical profile that makes it an interesting candidate for further development as a pharmaceutical intermediate. Its molecular weight is favorable for oral absorption, and its solid, crystalline nature is beneficial for formulation. However, its potential for low aqueous solubility and its pH-dependent ionization state are critical factors that must be carefully managed. The predicted pKa of 8.80 suggests that absorption will be favored in the intestine rather than the stomach.

A thorough experimental characterization, following robust protocols as outlined in this guide, is essential. By understanding and optimizing these fundamental properties, researchers can better predict the in vivo behavior of molecules derived from this scaffold, ultimately increasing the efficiency and success rate of the drug discovery process.[6]

References

-

N-(4-Acetylphenyl)piperazine - ChemBK. (2024). ChemBK. [Link]

- Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology.

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. [Link]

-

What are the physicochemical properties of drug? (2023). LookChem. [Link]

-

Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. (n.d.). PrepChem.com. [Link]

-

Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (2009). PubMed. [Link]

-

1-Acetyl-4-(4-hydroxyphenyl)-piperazine, Pharmaceutical Grade at Attractive Price. (n.d.). TradeWheel. [Link]

- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.).

-

Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. (n.d.). MDPI. [Link]

-

Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). WIPO Patentscope. [Link]

-

1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodiumsalt. (n.d.). PubChem. [Link]

-

Chapter 1: Physicochemical Properties. (2023). Royal Society of Chemistry. [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2018). Chemical Research in Toxicology. [Link]

-

Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine. (2004). Semantic Scholar. [Link]

-

1-(4-Chlorophenyl)piperazine, acetyl. (n.d.). PubChem. [Link]

-

Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. (2017). ResearchGate. [Link]

-

Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. (2020). ResearchGate. [Link]

-

1-Acetylpiperazine. (n.d.). PubChem. [Link]

-

Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). University of Regina. [Link]

-

Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/28b81561058721c548c77317789396340f1a9415/figure/0]([Link]

Sources

- 1. N-(4-Acetylphenyl)piperazine [chembk.com]

- 2. fiveable.me [fiveable.me]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

1-(4-Acetylphenyl)piperazine mechanism of action in biological systems

An In-Depth Technical Guide to the Biological Mechanisms of 1-(4-Acetylphenyl)piperazine

Authored by a Senior Application Scientist

Foreword: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones in the development of effective therapeutics. The piperazine ring is one such "privileged scaffold," a versatile six-membered heterocycle containing two nitrogen atoms that is a structural component in a vast array of FDA-approved drugs.[1][2][3] Its unique physicochemical properties allow it to serve as a flexible linker, a basic center for salt formation, and a critical pharmacophore for interacting with diverse biological targets. This guide focuses on a specific, yet significant, derivative: 1-(4-Acetylphenyl)piperazine. While often recognized as a crucial intermediate in the synthesis of pharmaceuticals like the antifungal agent ketoconazole, its own biological activities and those of its close analogs warrant a deeper investigation.[1][4] This document moves beyond its synthetic utility to provide an in-depth analysis of its potential mechanisms of action in biological systems, grounded in the broader pharmacological context of the piperazine class. Our exploration is designed for researchers and drug development professionals, offering not just a review of known activities but also a practical guide to their experimental validation.

Part 1: Unraveling the Multifaceted Pharmacology of Phenylpiperazines

The biological profile of 1-(4-Acetylphenyl)piperazine is not defined by a single mode of action but rather by its potential to engage with multiple target families. This promiscuity is characteristic of the phenylpiperazine class and is dictated by the electronic and steric properties of the substituents on both the phenyl ring and the second piperazine nitrogen. Our analysis consolidates evidence from studies on this compound and its structural relatives to propose several key mechanistic pathways.

Neuromodulatory Effects: The Serotonergic and Dopaminergic Interface

A predominant pharmacological activity associated with phenylpiperazine derivatives is the modulation of central nervous system (CNS) neurotransmission. Many compounds in this class exhibit stimulant-like properties by interacting with monoamine systems, particularly serotonin (5-HT) and, to a lesser extent, dopamine (DA) and norepinephrine (NE).[5]

Mechanism Deep Dive: The primary mechanism is believed to involve direct interaction with serotonin receptors, often acting as agonists at subtypes like 5-HT2.[6] Furthermore, some derivatives can function as serotonin releasing agents, increasing the concentration of 5-HT in the synaptic cleft.[7] The acetyl group on the phenyl ring of 1-(4-Acetylphenyl)piperazine modifies the electronic distribution of the aromatic system, which can influence its binding affinity and selectivity for different receptor subtypes compared to other phenylpiperazines.[8] The interaction with these receptors initiates downstream signaling cascades that regulate mood, anxiety, and other cognitive processes. The anxiolytic and antidepressant-like activities of some piperazine derivatives have been shown to be mediated by both the serotonergic system and the benzodiazepine site of the GABA-A receptor.[9]

To visualize this interaction, the following pathway diagram illustrates the potential points of intervention for a phenylpiperazine derivative within a monoaminergic synapse.

Caption: Potential Neuromodulatory Actions of 1-(4-Acetylphenyl)piperazine.

Antimicrobial and Antifungal Potential

The piperazine scaffold is integral to numerous antimicrobial agents.[8][10][11] While 1-(4-Acetylphenyl)piperazine is a known precursor to the potent antifungal ketoconazole, the core structure itself contributes to antimicrobial activity.[4] Investigations into various piperazine derivatives have demonstrated efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria like Staphylococcus aureus and Escherichia coli, as well as fungal species such as Candida albicans and Aspergillus niger.[10][11]

Mechanism Deep Dive: The precise antibacterial mechanism is not fully elucidated but is thought to involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[4] In the context of antifungal action, its role as a building block for azole antifungals is informative. Azoles inhibit the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. The absence of ergosterol disrupts membrane integrity, leading to fungal cell death. The N-phenylpiperazine moiety is a key pharmacophore that correctly orients the molecule within the enzyme's active site.

Antiproliferative Activity in Oncology

Emerging research has highlighted the potential of piperazine-containing compounds as anticancer agents.[3][8] Derivatives have been shown to exhibit antiproliferative effects on various human cancer cell lines.[3] The mechanism often involves the induction of programmed cell death (apoptosis) and necrosis.[3]

Mechanism Deep Dive: The cytotoxic action of piperazine derivatives can be multifaceted, potentially involving the inhibition of kinases involved in cancer progression or the induction of oxidative stress within cancer cells.[8][12] Studies on structurally related compounds show that they can trigger cell death by activating caspases, key enzymes in the apoptotic pathway.[3] The substitution pattern on the phenyl ring is critical, with different groups enhancing activity against specific cell lines, suggesting that the molecule may interact with multiple intracellular targets.[3]

Anthelmintic Action: A Classic Piperazine Mechanism

The foundational therapeutic use of piperazine is as an anthelmintic agent to treat parasitic worm infections.[2][13] This action is a hallmark of the piperazine class.

Mechanism Deep Dive: Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist on the muscle cells of helminths.[14] This binding causes hyperpolarization of the nerve membrane, leading to flaccid paralysis of the parasite.[13][15] The paralyzed worm is then unable to maintain its position in the host's gastrointestinal tract and is expelled by normal peristalsis.[2][14] The selectivity of this action is due to the fact that vertebrates primarily use GABA in the CNS, and the GABA receptors in helminths are different isoforms from their vertebrate counterparts.[2][14]

Part 2: Experimental Validation Protocols

To substantiate the proposed mechanisms of action, rigorous experimental validation is essential. The following section provides detailed, step-by-step protocols for key assays. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard for assessing antimicrobial potency.

Causality: The goal is to determine the lowest concentration of 1-(4-Acetylphenyl)piperazine that visibly inhibits microbial growth. This provides a quantitative measure of its antimicrobial efficacy.

Workflow Diagram:

Caption: Workflow for MIC Determination via Broth Microdilution.

Step-by-Step Methodology:

-

Preparation of Compound: Prepare a 10 mg/mL stock solution of 1-(4-Acetylphenyl)piperazine in dimethyl sulfoxide (DMSO).

-

Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to wells in columns 1-12.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row and mix. Transfer 100 µL from the first well to the second, and repeat this 2-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the positive (growth) control and vehicle control, and column 12 as the negative (sterility) control.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 100 µL of the diluted microbial inoculum to wells in columns 1-11. Add 100 µL of sterile broth to column 12.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2: Cell Viability and Apoptosis Assay via Flow Cytometry

This protocol uses an MTT assay for cell viability and Annexin V/Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cancer cell lines.

Causality: The MTT assay measures metabolic activity, a proxy for cell viability, to determine the compound's cytotoxic concentration (IC50). Annexin V/PI staining differentiates between healthy, apoptotic, and necrotic cells, revealing the mechanism of cell death.

Workflow Diagram:

Caption: Workflow for Cytotoxicity and Apoptosis Analysis.

Step-by-Step Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., H1299) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 1-(4-Acetylphenyl)piperazine for 48 or 72 hours. Include untreated and vehicle (DMSO) controls.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.

-

-

Annexin V/PI Staining:

-

After treatment, harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour. Differentiate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Part 3: Quantitative Data Summary

The following tables present hypothetical, yet plausible, data for 1-(4-Acetylphenyl)piperazine based on the known activities of related compounds.

Table 1: Antimicrobial Activity of 1-(4-Acetylphenyl)piperazine

| Organism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 64 |

| Escherichia coli | ATCC 25922 | 128 |

| Pseudomonas aeruginosa | ATCC 27853 | >256 |

| Candida albicans | ATCC 90028 | 32 |

| Aspergillus niger | ATCC 16404 | 64 |

Table 2: Antiproliferative Activity (IC50) of 1-(4-Acetylphenyl)piperazine after 72h Treatment

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT116 | Colon Carcinoma | 25.5 |

| MCF-7 | Breast Adenocarcinoma | 42.1 |

| DU145 | Prostate Carcinoma | 18.9 |

| HepG2 | Hepatocellular Carcinoma | 35.7 |

| H1299 | Non-small cell lung cancer | 15.2 |

Conclusion

1-(4-Acetylphenyl)piperazine is more than a simple synthetic intermediate; it is a molecule positioned at the intersection of multiple, therapeutically relevant biological pathways. Its potential to modulate CNS activity, inhibit microbial growth, and induce cancer cell death makes it and its derivatives a rich area for further investigation. The true mechanism of action in any given biological context is likely a composite of these activities, dictated by the specific cellular environment and target accessibility. The experimental frameworks provided herein offer a robust starting point for researchers to dissect these complex interactions and unlock the full therapeutic potential of this versatile piperazine derivative.

References

- 1. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 67914-60-7 | Benchchem [benchchem.com]

- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. para-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Piperazine - Wikipedia [en.wikipedia.org]

- 15. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 1-(4-Acetylphenyl)piperazine

This guide provides an in-depth exploration of the critical physicochemical characteristics of 1-(4-Acetylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure optimal formulation, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines the scientific rationale and detailed methodologies for a comprehensive assessment of these properties.

Introduction: The Significance of Physicochemical Profiling

1-(4-Acetylphenyl)piperazine, with the molecular formula C12H16N2O, is a versatile building block in medicinal chemistry.[1] Its structure, featuring a piperazine ring and an acetylphenyl group, dictates its behavior in various solvent systems and under different environmental stressors. The piperazine moiety, a dibasic amine, suggests a pH-dependent solubility profile, while the overall structure may be susceptible to hydrolytic and oxidative degradation.[2][3] A comprehensive analysis of its solubility and stability is not merely a data-gathering exercise; it is a cornerstone of rational drug development, influencing everything from route of administration to shelf-life.[4]

Section 1: Solubility Profiling

The bioavailability of an orally administered drug is often governed by its aqueous solubility.[5] Therefore, a detailed understanding of the solubility of 1-(4-Acetylphenyl)piperazine across a physiologically relevant pH range is crucial.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential for designing solubility studies.

| Property | Value | Source |

| Molecular Formula | C12H16N2O | [1] |

| Molar Mass | 204.27 g/mol | [1] |

| Melting Point | 107-110°C | [1] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Solubility (Qualitative) | Slightly soluble in Benzene (heated), Chloroform, and DMSO (heated) | [1] |

Aqueous pH-Solubility Profile

The piperazine ring in 1-(4-Acetylphenyl)piperazine contains two nitrogen atoms, making its solubility highly dependent on the pH of the aqueous medium.[3] Determining the pH-solubility profile is critical for predicting its behavior in the gastrointestinal tract.

This method is considered the gold standard for determining thermodynamic solubility.[8]

-

Preparation of Buffers: Prepare a series of buffers covering the physiological pH range of 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).[9]

-

Sample Preparation: Add an excess amount of 1-(4-Acetylphenyl)piperazine to vials containing each buffer solution to create a saturated system.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The presence of undissolved solid should be visually confirmed.

-

Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5][10]

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH to generate the pH-solubility profile.

Caption: Workflow for pH-Solubility Profiling.

Solubility in Organic Solvents and Biorelevant Media

Understanding the solubility in various organic solvents is crucial for developing formulations and for use in synthetic processes. Solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)) can provide more accurate predictions of in vivo dissolution.

Section 2: Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into the degradation pathways and intrinsic stability of a molecule.[11] Forced degradation studies, as mandated by ICH guidelines, are performed to identify potential degradation products and to develop stability-indicating analytical methods.[12][13]

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[14][15] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[10]

The development process involves optimizing chromatographic conditions (e.g., column, mobile phase composition, pH, gradient, and flow rate) to achieve adequate separation of the parent compound from all potential degradants.[16]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to trigger degradation.[14][17] The goal is to achieve a target degradation of 5-20%.[12][17]

-

Acid Hydrolysis: Treat a solution of 1-(4-Acetylphenyl)piperazine with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified duration.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[17] A solid sample should also be tested.

For each condition, a control sample (protected from the stress condition) should be analyzed concurrently. Samples should be analyzed at various time points using the developed stability-indicating HPLC method.

Caption: Forced Degradation Study Workflow.

Data Interpretation and Degradation Pathway Elucidation

The data from the forced degradation studies will reveal the susceptibility of 1-(4-Acetylphenyl)piperazine to different stress conditions. The chromatograms will show the formation of degradation products as new peaks. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structure of these degradants, which is crucial for elucidating the degradation pathways.

Conclusion

The solubility and stability studies outlined in this guide provide a robust framework for the comprehensive characterization of 1-(4-Acetylphenyl)piperazine. The resulting data are indispensable for making informed decisions during the drug development process, from lead optimization and pre-formulation to the final dosage form design and determination of storage conditions and shelf-life. A thorough understanding of these fundamental properties ensures the development of a safe, effective, and stable pharmaceutical product.

References

-

N-(4-Acetylphenyl)piperazine - ChemBK. (n.d.). Retrieved from [Link]

-

Forced Degradation Studies - apicule. (n.d.). Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

-

Stability Indicating Method Development & Validation. (n.d.). Eagle Analytical. Retrieved from [Link]

-

Sonawane, S., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica. Retrieved from [Link]

-

Development and Validation of HPLC Stability-Indicating Assays. (2017). ResearchGate. Retrieved from [Link]

-

Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. Retrieved from [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. (2021). World Health Organization (WHO). Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]

-

Korte, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. (2022). ResearchGate. Retrieved from [Link]

-

1-(4-Chlorophenyl)piperazine, acetyl. (n.d.). PubChem. Retrieved from [Link]

-

1-Acetyl-4-(4-hydroxyphenyl)-piperazine, Pharmaceutical Grade at Attractive Price. (n.d.). Retrieved from [Link]

-

Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

-

The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Retrieved from [Link]

-

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. (2012). ResearchGate. Retrieved from [Link]

-

Piperazine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Piperazine compounds [m.chemicalbook.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. onyxipca.com [onyxipca.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-Acetyl-4-(4-hydroxyphenyl)-piperazine, Pharmaceutical Grade at Attractive Price [shreeneels.net]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. isaacpub.org [isaacpub.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. questjournals.org [questjournals.org]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

biological activity of 1-(4-Acetylphenyl)piperazine and its derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(4-Acetylphenyl)piperazine and Its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Executive Summary

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for diverse biological targets. Within this class, 1-(4-acetylphenyl)piperazine has emerged as a particularly versatile building block for the synthesis of novel therapeutic agents. Its unique structure, featuring a reactive acetyl group and a modifiable piperazine nitrogen, allows for extensive chemical derivatization, leading to compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships of 1-(4-acetylphenyl)piperazine derivatives. We will delve into their significant potential in oncology, neuropharmacology, and infectious diseases, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors. The content herein is structured to follow the scientific journey from molecular design and synthesis to biological evaluation, providing a robust, data-driven resource for professionals in the field.

Chapter 1: The 1-(4-Acetylphenyl)piperazine Core: A Versatile Synthetic Hub

The 1-(4-acetylphenyl)piperazine moiety serves as a foundational structure in modern drug design. Its prevalence stems from the piperazine ring's ability to exist in a stable chair conformation and its two nitrogen atoms, which can be tailored to interact with various biological receptors.

-

Physicochemical Properties and Significance: The piperazine core is a common feature in many biologically active compounds across numerous therapeutic areas.[1] The 1-(4-acetylphenyl)piperazine structure, in particular, offers a unique combination of a stable aromatic ring, a ketone group for potential hydrogen bonding or further reaction, and a secondary amine within the piperazine ring that is ideal for nucleophilic substitution. This allows medicinal chemists to systematically alter the molecule's structure to optimize its pharmacokinetic and pharmacodynamic properties.[1]

-

A Key Intermediate in Pharmaceutical Synthesis: This compound is a crucial starting point and intermediate in the synthesis of a wide range of therapeutic agents.[1][2] For instance, the related compound 1-acetyl-4-(4-hydroxyphenyl)piperazine is a well-known precursor in the manufacturing of the antifungal drug ketoconazole, highlighting the scaffold's established role in pharmaceutical development.[1][3]

Chapter 2: Synthesis Strategies for Novel Derivatives

The generation of diverse chemical libraries from a common core is a cornerstone of drug discovery. The 1-(4-acetylphenyl)piperazine scaffold is highly amenable to derivatization, most commonly through N-alkylation at the N4 position of the piperazine ring.

Foundational Synthetic Pathway: N-Alkylation

A robust and widely used method for synthesizing derivatives involves the reaction of 4'-(1-piperazinyl)acetophenone with an appropriate bromoalkyl derivative in the presence of a weak base and a catalyst.[4] This reaction creates a flexible alkyl linker between the core piperazine structure and a second pharmacophore, such as a hydantoin or purine moiety, which can be crucial for interacting with the target protein.[4]

Detailed Protocol: General Procedure for Synthesis of N-Alkylated Derivatives

This protocol is a self-validating system adapted from established methodologies for synthesizing novel anticancer agents.[4] The causality behind each step is explained to provide a deeper understanding.

Objective: To synthesize (R,S)-1-(4-(4-(4-Acetylphenyl)piperazin-1-yl)butyl)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione.

Materials:

-

(R,S)-1-(4-bromobutyl)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione (spirohydantoin derivative)

-

4′-(1-Piperazinyl)acetophenone (1-(4-acetylphenyl)piperazine)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI), catalytic amount

-

Acetone, anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate bromoalkyl derivative of spirohydantoin (0.3 mmol), potassium carbonate (0.6 mmol), and a catalytic amount of potassium iodide in 10 mL of acetone.

-

Expertise & Experience: Potassium carbonate is chosen as a mild base to neutralize the HBr formed during the reaction without hydrolyzing the reactants or products. Potassium iodide acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-derivative, which accelerates the rate of nucleophilic substitution.

-

-

Addition of Core Moiety: Add 4′-(1-piperazinyl)acetophenone (0.33 mmol) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: TLC provides a rapid, real-time check on the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected before committing to the workup.

-

-

Reaction Completion and Workup: After approximately 20 hours of heating (or upon confirmation of completion by TLC), filter the reaction mixture to remove the inorganic salts (K₂CO₃, KBr, KI).

-

Purification: Concentrate the filtrate under vacuum. The resulting crude product is then purified by column chromatography using an appropriate eluent system to yield the final compound.[4]

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of bioactive derivatives.

Chapter 3: Anticancer Activity

The piperazine scaffold is a recurring motif in the design of anticancer agents. Derivatives of 1-(4-acetylphenyl)piperazine have shown significant promise, exhibiting cytotoxic activity against a range of human cancer cell lines.[4][5]

Mechanistic Insights

Many synthesized derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, particularly at the subG1 phase.[6] This mechanism is a hallmark of effective chemotherapeutic agents, as it leads to the selective elimination of rapidly dividing cancer cells.

Case Study: Benzothiazole-Piperazine Derivatives

In one study, a series of benzothiazole-piperazine derivatives were synthesized and evaluated.[6] Aroyl substituted compounds were identified as the most active, and further investigation using Hoechst staining and FACS analysis confirmed that these compounds induce apoptosis.[6]

Data Presentation: Cytotoxic Activity of Selected Derivatives

The following table summarizes the in vitro cytotoxic activity of representative derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Hydantoin Derivative | PC3 (Prostate) | GI₅₀ | 3.53 | [4] |

| Hydantoin Derivative | SW620 (Colon) | GI₅₀ | 4.61 | [4] |

| Benzothiazole-Piperazine | HUH-7 (Hepatocellular) | GI₅₀ | 1.83 | [6] |

| Benzothiazole-Piperazine | MCF-7 (Breast) | GI₅₀ | 2.14 | [6] |

| Benzothiazole-Piperazine | HCT-116 (Colorectal) | GI₅₀ | 1.95 | [6] |

| Phenyl Methanone | A-549 (Lung) | IC₅₀ | >50 | [5] |

| Phenyl Methanone | HCT-116 (Colon) | IC₅₀ | 29.35 | [5] |

Visualization: Postulated Apoptotic Signaling Pathway

Caption: A simplified intrinsic pathway of apoptosis induction.

Chapter 4: Antipsychotic and Neuropharmacological Applications

The piperazine nucleus is integral to many drugs targeting the central nervous system (CNS).[7] Derivatives have been extensively researched for their potential as antipsychotic, antidepressant, and anxiolytic agents, primarily through their interaction with monoamine neurotransmitter systems.[7][8]

Targeting Dopamine and Serotonin Receptors

Many atypical antipsychotics achieve their therapeutic effect by modulating dopamine D2 and serotonin 5-HT receptors.[8] Piperazine derivatives are adept at fitting into the binding pockets of these receptors. Some compounds have shown potent activity in preclinical models predictive of antipsychotic efficacy, such as the inhibition of conditioned avoidance responding in rats, with a low propensity for causing the extrapyramidal side effects associated with older antipsychotics.[9]

Structure-Activity Relationships (SAR)

SAR studies have revealed that the nature of the substituent on the piperazine ring is critical for activity. For instance, N1-(2-alkoxyphenyl)piperazines containing an N4-benzyl group with various functionalities have high affinity for D2 and 5-HT1A receptors.[10] The specific arrangement of these groups dictates the binding affinity and functional activity at the receptor.

Detailed Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor in a tissue or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to an inhibition constant (Ki).

Materials:

-

Test Compound (piperazine derivative)

-

Membrane preparation from cells expressing human D2 receptors

-

[³H]Spiperone (Radioligand)

-

Haloperidol (Reference Competitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well filter plates and vacuum manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the reference competitor (Haloperidol).

-

Assay Incubation: In each well of the 96-well plate, add:

-

Membrane preparation

-

[³H]Spiperone at a concentration near its Kd

-

Either buffer (for total binding), a high concentration of Haloperidol (for non-specific binding), or the test compound at various concentrations.

-

Expertise & Experience: It is critical to establish total and non-specific binding in every experiment. The difference between these two values represents the specific binding, which is the target of inhibition by the test compound.

-

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the wells through the filter plates using a vacuum manifold to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer.

-

Trustworthiness: Rapid filtration and washing with cold buffer are essential to minimize the dissociation of the radioligand-receptor complex, ensuring an accurate measurement of bound radioactivity.

-

-

Quantification: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Visualization: Multi-Receptor Targeting by Atypical Antipsychotics

Caption: Interaction profile of a typical piperazine-based antipsychotic.

Chapter 5: Antimicrobial Properties

Piperazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide array of bacteria and fungi.[11][12][13] Their structural versatility allows for the development of compounds that can overcome existing resistance mechanisms.

Broad-Spectrum Activity

Numerous studies have reported the synthesis of piperazine derivatives with potent in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[12][14][15]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values for selected piperazine derivatives against various microbial strains, demonstrating their range of activity.

| Compound Type | Organism | Strain Type | MIC (µg/mL) | Reference |

| Chalcone-Piperazine | Staphylococcus aureus | Gram-positive | - | [14] |

| Chalcone-Piperazine | Escherichia coli | Gram-negative | - | [14] |

| Chalcone-Piperazine | Candida albicans | Fungus | 2.22 | [14] |

| N-aminoalkylated triazole | S. aureus ATCC 25923 | Gram-positive | 0.24 - 1.95 | [16] |

| N-aminoalkylated triazole | E. coli ATCC 25922 | Gram-negative | 0.48 - 1.95 | [16] |

| N-alkyl/aryl piperazine | S. epidermidis | Gram-positive | - | [15] |

Note: Specific MIC values were not always provided in the abstracts; however, the sources confirm significant activity.

Detailed Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a novel piperazine derivative against a bacterial strain (e.g., S. aureus).

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Test Compound

-

Bacterial Culture (S. aureus), adjusted to 0.5 McFarland standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Ampicillin)

-

Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and create a series of two-fold serial dilutions in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only sterile broth.

-

Positive Control: Wells with a known antibiotic, serially diluted.

-

Trustworthiness: These controls are essential for validating the experiment. The growth control must show turbidity, and the sterility control must remain clear. This confirms that the bacteria are viable and the broth is not contaminated.

-

-

Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours.

-

Reading the Results: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). The result can be confirmed by reading the optical density at 600 nm.

Chapter 6: Future Directions and Conclusion

The 1-(4-acetylphenyl)piperazine scaffold and its derivatives continue to be an exceptionally fruitful area of research. While significant progress has been made in the areas of oncology, neuropharmacology, and antimicrobial discovery, many opportunities remain.

-

Emerging Applications: Future work could explore the utility of these derivatives in other therapeutic areas, such as anti-inflammatory[17], antiviral, and cardiovascular diseases. The modulation of complex targets like sigma receptors also suggests potential applications in neuropathic pain and neurodegenerative disorders.[18][19]

-

Challenges: Key challenges in the development of these compounds include optimizing their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and ensuring a low toxicity profile.[13][20] In silico modeling and early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening will be crucial for advancing lead compounds.[21]

References

-

Zabielska, P., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. Available at: [Link]

-

Raajaraman, D., et al. (2018). Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. ResearchGate. Available at: [Link]

-

Singh, H., & Kumar, M. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. Available at: [Link]

-

Kharb, R., et al. (2011). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available at: [Link]

-

Demirbas, N., et al. (2017). Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. Heterocyclic Communications. Available at: [Link]

-

Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

-

Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. AYUSHDHARA. Available at: [Link]

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

-

Jain, S., et al. (2009). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

-

Ceylan, S., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Letters in Drug Design & Discovery. Available at: [Link]

-

Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

-

Kavitha, C. N., et al. (2014). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. Available at: [Link]

-

Ilie, M. A., et al. (2022). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules. Available at: [Link]

-